Superior 2-Hour Pain-Free Response: Rizatriptan 10 mg vs. Sumatriptan 100 mg, Naratriptan 2.5 mg, and Zolmitriptan 2.5 mg
Rizatriptan 10 mg demonstrates statistically significant superiority over sumatriptan 100 mg, naratriptan 2.5 mg, and zolmitriptan 2.5 mg for the outcome of 2-hour pain-free response in a systematic review of head-to-head trials [1]. In a direct comparative study of 1268 outpatients, rizatriptan 10 mg achieved a pain-free response rate of 38% at 2 hours postdose, compared to 28% for naratriptan 2.5 mg, 36% for zolmitriptan 2.5 mg, and 40% for sumatriptan 100 mg; however, the early onset advantage of rizatriptan is evident at 1 hour where headache relief rates were 37% vs. 28% for sumatriptan (P=0.010) [2][3].
| Evidence Dimension | 2-hour pain-free response rate |
|---|---|
| Target Compound Data | Rizatriptan 10 mg: 38% |
| Comparator Or Baseline | Sumatriptan 100 mg: 40%; Naratriptan 2.5 mg: 28%; Zolmitriptan 2.5 mg: 36% |
| Quantified Difference | Rizatriptan 10 mg had a 27% vs. 17% 24-hour sustained pain-free response advantage over naratriptan (P=0.004) [4] |
| Conditions | Randomized, double-blind, triple-dummy, parallel-group study (N=1268 outpatients) treating a single moderate-to-severe migraine attack [2] |
Why This Matters
This head-to-head evidence directly informs compound selection for protocols requiring the most robust and rapid acute migraine relief outcomes.
- [1] Klemp Gjertsen M, Lyngstadaas A. Efficacy and Safety of 5HT1B/D Reseptoragonists, Triptans, for the Treatment of Migraine Disorders. Oslo, Norway: Knowledge Centre for the Health Services at The Norwegian Institute of Public Health (NIPH); 2007. PMID: 29319963. View Source
- [2] Tfelt-Hansen P, Tepper SJ, et al. Oral Rizatriptan Versus Oral Sumatriptan: A Direct Comparative Study in the Acute Treatment of Migraine. Headache. 1998;38(10):748-755. doi:10.1046/j.1526-4610.1998.3810748.x View Source
- [3] Dahlöf C, Jones M, Davis K, et al. A comparison of preference for and efficacy of tablet formulations of sumatriptan (50 mg and 100 mg), naratriptan (2.5 mg), rizatriptan (10 mg), and zolmitriptan (2.5 mg) in the acute treatment of migraine. J Headache Pain. 2004;5:115–122. doi:10.1007/s10194-004-0079-4 View Source
- [4] Adelman JU, Lipton RB, Ferrari MD, et al. Comparison of rizatriptan and other triptans on stringent measures of efficacy. Neurology. 2001;57(8):1377-1383. doi:10.1212/WNL.57.8.1377 View Source
